molecular formula C11H13BrF3N B1400742 (3-Bromo-5-trifluoromethylbenzyl)-isopropylamine CAS No. 1262382-92-2

(3-Bromo-5-trifluoromethylbenzyl)-isopropylamine

Cat. No. B1400742
M. Wt: 296.13 g/mol
InChI Key: IDLRPSLLIPSPMS-UHFFFAOYSA-N
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Description

(3-Bromo-5-trifluoromethylbenzyl)-isopropylamine, commonly referred to as BTFMA, is an organic molecule that is used in a variety of scientific applications. BTFMA is a versatile molecule that has been used in a range of research experiments, including synthesis, pharmacology, and biochemistry. In

Scientific Research Applications

Ligand Design and Synthesis

Research by Charbonnière, Weibel, and Ziessel (2002) focused on ligands bearing bromo-bipyridine pendant arms, highlighting a method for designing ligands with potential applications in labeling biological materials. This approach is significant for the rational design of ligands with oxophilic and anionic sidearms, relevant to the study of (3-Bromo-5-trifluoromethylbenzyl)-isopropylamine (Charbonnière, Weibel, & Ziessel, 2002).

Photodynamic Therapy Applications

Pişkin, Canpolat, and Öztürk (2020) developed a new zinc phthalocyanine with high singlet oxygen quantum yield substituted with benzenesulfonamide derivative groups. This research is pertinent due to the phthalocyanine's potential as a photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Reactivity

Vicente et al. (1999) conducted a study on the palladium-assisted formation of carbon-carbon bonds in orthopalladated dibenzylamine complexes. This research contributes to the understanding of the reactivity of such complexes and has implications for the synthesis and study of (3-Bromo-5-trifluoromethylbenzyl)-isopropylamine (Vicente et al., 1999).

Calcium Channel Antagonist Activity

Akula, Matowe, Wolowyk, and Knaus (2004) investigated unsymmetrical aryl(heteroaryl)methyl isopropyl ester analogues as calcium-channel antagonists. They found that certain substituents, like trifluoromethyl or bromo, enhanced the activity. This research highlights the relevance of such compounds in studying calcium channel antagonist activity (Akula, Matowe, Wolowyk, & Knaus, 2004).

Nucleophilic Substitution Reactions

The study by Sarma, Klein, and Otter (1994) on nucleophilic substitution reactions of 5-bromo-6-methyluridines presents insights into the reaction mechanisms and potential synthetic applications relevant to compounds like (3-Bromo-5-trifluoromethylbenzyl)-isopropylamine (Sarma, Klein, & Otter, 1994).

properties

IUPAC Name

N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N/c1-7(2)16-6-8-3-9(11(13,14)15)5-10(12)4-8/h3-5,7,16H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLRPSLLIPSPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-trifluoromethylbenzyl)-isopropylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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